Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate
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Overview
Description
Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate is a chemical compound with the molecular formula C13H18BrNO2. It is a derivative of carbamate and contains a bromophenyl group, making it a compound of interest in various fields of research, including organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate typically involves multiple steps. One common method starts with the bromination of aniline to form 4-bromoaniline. This intermediate is then reacted with tert-butyl chloroformate to form tert-butyl (4-bromophenyl)carbamate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative without the bromophenyl and hydroxyamino groups.
Tert-butyl (4-bromophenyl)carbamate: Lacks the hydroxyamino and oxopropyl groups.
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Contains a piperidine ring instead of the hydroxyamino and oxopropyl groups
Uniqueness
Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate is unique due to the presence of both the hydroxyamino and oxopropyl groups, which provide additional sites for chemical reactions and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
898404-69-8 |
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Molecular Formula |
C14H19BrN2O4 |
Molecular Weight |
359.22 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)16-11(8-12(18)17-20)9-4-6-10(15)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
HUWHJTQBZCYOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NO)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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